molecular formula C6H5Cl2N3 B2721012 2,6-Dichloro-3-(hydrazonomethyl)pyridine CAS No. 2140803-84-3

2,6-Dichloro-3-(hydrazonomethyl)pyridine

Cat. No.: B2721012
CAS No.: 2140803-84-3
M. Wt: 190.03
InChI Key: BNNSTJHRZJXMCO-XCVCLJGOSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic and Coordination Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemistry. organic-chemistry.orgwikipedia.org Its six-membered ring, containing five carbon atoms and one nitrogen atom, imparts a unique set of properties that make it a versatile building block in both organic synthesis and coordination chemistry. organic-chemistry.orgresearchgate.net The nitrogen atom's lone pair of electrons makes pyridine a good Lewis base and a nucleophile, enabling it to participate in a wide array of reactions, including alkylation, acylation, and N-oxidation. researchgate.net

In organic synthesis, the pyridine ring is a common scaffold found in many pharmaceuticals, agrochemicals, and natural products. nih.govnist.gov Its aromatic nature allows for electrophilic and nucleophilic substitution reactions, providing pathways to a multitude of functionalized derivatives. researchgate.net The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents, influencing the reactivity and biological activity of the resulting molecules. aobchem.com

In coordination chemistry, pyridine and its derivatives are widely employed as ligands. organic-chemistry.orgresearchgate.net The nitrogen atom readily coordinates to metal ions, forming stable complexes with a diverse range of structures and applications. researchgate.net These coordination compounds are instrumental in catalysis, materials science, and bioinorganic chemistry. organic-chemistry.org The ability to modify the steric and electronic properties of pyridine ligands through substitution allows for the precise control of the coordination environment around the metal center, which in turn dictates the catalytic activity and physical properties of the complex. aobchem.com

The Role of Hydrazone Moieties in Ligand Design and Molecular Scaffolds

The hydrazone moiety, characterized by the R₁R₂C=NNH₂ functional group, is a vital component in the design of versatile ligands and molecular scaffolds. dergipark.org.tr This functional group is typically formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. orgsyn.org The presence of both a C=N double bond and N-H protons allows hydrazones to exhibit keto-enol tautomerism and act as versatile donors in coordination chemistry. bldpharm.com

Hydrazones are known for their ability to act as chelating ligands, coordinating to metal ions through the nitrogen atom of the azomethine group and often another donor atom, such as an oxygen or sulfur atom from a nearby functional group. bldpharm.com This chelating ability leads to the formation of stable metal complexes with diverse geometries and electronic properties. The versatility of hydrazone ligands is further enhanced by the ease with which their steric and electronic properties can be modified by changing the aldehyde/ketone and hydrazine precursors. nih.gov This tunability makes them highly valuable in the development of catalysts, sensors, and materials with specific magnetic or optical properties.

Overview of 2,6-Disubstituted Pyridine Derivatives in Research

Pyridine derivatives with substituents at the 2 and 6 positions are of particular interest in various fields of chemical research. The presence of substituents flanking the nitrogen atom can significantly influence the molecule's properties and reactivity. For instance, in coordination chemistry, 2,6-disubstituted pyridines can act as "pincer" ligands, coordinating to a metal center in a tridentate fashion, which can impart high stability and unique catalytic activity to the resulting metal complexes.

Research into 2,6-disubstituted pyridine derivatives has led to the development of compounds with a wide range of applications. For example, certain 2,6-disubstituted pyridine derivatives have been investigated for their potential as inhibitors of β-amyloid-42 aggregation, which is relevant to Alzheimer's disease research. sigmaaldrich.com Others have been synthesized and evaluated as potential antituberculosis agents. ictp.it The specific nature of the substituents at the 2 and 6 positions is crucial in determining the biological activity and potential therapeutic applications of these compounds. The synthesis of these derivatives often involves multi-step processes, starting from readily available pyridine precursors.

Contextualization of 2,6-Dichloro-3-(hydrazonomethyl)pyridine within Chemical Literature

While the broader classes of pyridine derivatives and hydrazones are extensively studied, specific information on "this compound" is not widely available in peer-reviewed literature. Its chemical structure, featuring a pyridine ring with chlorine atoms at the 2 and 6 positions and a hydrazonomethyl group at the 3 position, suggests it would be synthesized from 2,6-dichloro-3-formylpyridine and hydrazine via a condensation reaction. nih.gov

The properties and reactivity of this compound can be inferred from the well-established chemistry of its constituent parts. The 2,6-dichloro substitution pattern makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution at the remaining C-H positions. The chlorine atoms also provide steric hindrance around the nitrogen atom, which would affect its coordination properties. The hydrazonomethyl group at the 3-position introduces a reactive site for further functionalization or for chelation to metal ions. Given the known biological activities of many pyridine and hydrazone derivatives, "this compound" could serve as a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research would be necessary to fully characterize its physical and chemical properties and to explore its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-(2,6-dichloropyridin-3-yl)methylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3/c7-5-2-1-4(3-10-9)6(8)11-5/h1-3H,9H2/b10-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNSTJHRZJXMCO-XCVCLJGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1/C=N/N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Packing

Intermolecular Interactions

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data regarding the crystal structure or detailed intermolecular interactions of 2,6-Dichloro-3-(hydrazonomethyl)pyridine could be located. The precise arrangement of molecules in the solid state, which dictates the nature and geometry of intermolecular forces, remains undetermined for this particular compound.

While studies on analogous compounds, such as other substituted dichloropyridines and pyridine (B92270) hydrazone derivatives, have revealed the presence of various non-covalent interactions, extrapolating this information to this compound would be speculative. The specific interplay of the chloro, hydrazonomethyl, and pyridine functionalities in the crystal lattice is unique to this molecule and would require dedicated crystallographic or computational analysis.

Theoretical studies on similar molecular systems suggest the potential for several types of intermolecular interactions, including:

C-H···N Interactions: These are a form of weak hydrogen bonding where a carbon-bound hydrogen atom acts as the hydrogen bond donor and a nitrogen atom (likely from the pyridine ring or the hydrazone moiety of a neighboring molecule) acts as the acceptor. The geometry and strength of such interactions are highly dependent on the steric and electronic environment of the participating atoms.

C-Cl···N Interactions: Halogen bonding is a significant directional interaction where the electrophilic region on a halogen atom (in this case, chlorine) interacts with a nucleophilic site, such as a nitrogen atom. The presence of two chlorine atoms on the pyridine ring could lead to the formation of halogen-bonded networks within the crystal structure.

Without experimental data, it is not possible to provide a detailed analysis or data tables of bond lengths, angles, and energies for these potential interactions in this compound. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be necessary to elucidate its supramolecular architecture and the specific intermolecular forces at play.

Coordination Chemistry and Metal Complexation

Ligand Design Principles of Pyridine-Hydrazone Scaffolds for Metal Binding

The design of pyridine-hydrazone ligands for specific applications in coordination chemistry hinges on a deep understanding of their structural and electronic properties. These properties, which include denticity, the nature of donor atoms, and the electronic effects of substituents, collectively determine the ligand's affinity and selectivity for different metal ions.

Pyridine-hydrazone ligands are well-regarded for their polydentate nature, which allows them to form stable chelate rings with metal ions. The denticity of these ligands can vary from bidentate to pentadentate, depending on the specific structural features of the molecule. In the case of 2,6-Dichloro-3-(hydrazonomethyl)pyridine, the primary donor atoms available for coordination are the nitrogen atom of the pyridine (B92270) ring, the imine nitrogen of the hydrazone moiety, and the terminal nitrogen of the hydrazone.

This arrangement of donor atoms allows the ligand to act as a bidentate or tridentate chelating agent. In its neutral form, the ligand can coordinate in a bidentate fashion through the pyridine nitrogen and the imine nitrogen, forming a five-membered chelate ring. Upon deprotonation of the terminal amino group under appropriate pH conditions, the ligand can adopt a tridentate coordination mode, involving the pyridine nitrogen, the imine nitrogen, and the deprotonated terminal nitrogen. This versatility in coordination modes is a hallmark of pyridine-hydrazone ligands and allows for the formation of a variety of complex geometries.

The hydrazone moiety itself introduces further complexity and versatility. It is well-established that hydrazones can exist in tautomeric equilibrium between the amido and iminol forms. This equilibrium can be influenced by the solvent, pH, and the nature of the metal ion. Coordination can occur with the ligand in either its neutral amido form or its deprotonated iminol form, leading to the formation of neutral or anionic complexes, respectively. This tautomerism plays a crucial role in the reactivity and stability of the resulting metal complexes.

The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring in this compound has a profound impact on its electronic and steric properties as a ligand. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the pyridine ring and, consequently, on the pyridine nitrogen atom. A lower electron density on the pyridine nitrogen leads to a decrease in its basicity, which in turn can weaken its coordination bond with a metal ion.

While the inductive effect is electron-withdrawing, chlorine atoms also possess lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M effect). However, for halogens, the inductive effect generally outweighs the mesomeric effect. Therefore, the net electronic effect of the dichloro-substitution is a reduction in the electron-donating ability of the pyridine nitrogen.

From a steric perspective, the chlorine atoms at the ortho-positions (2 and 6) to the pyridine nitrogen introduce significant steric hindrance around the coordination site. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries to accommodate the bulky substituents. The steric hindrance may also affect the stability of the metal complexes, as it can lead to steric repulsion between the ligand and other coordinated ligands or with the metal ion itself.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-hydrazone ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complexes.

This compound is expected to react with a variety of transition metal ions to form stable coordination compounds. The synthesis of these complexes would typically involve the following general procedure:

Ligand Synthesis: The ligand, this compound, is first synthesized, often through the condensation reaction of 2,6-dichloro-3-formylpyridine with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol.

Complexation Reaction: A solution of the ligand in an appropriate solvent is then treated with a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Zn(II), Mn(II), or Fe(III)). The reaction mixture is typically stirred and may be heated to facilitate the reaction.

The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. The specific ratio obtained will depend on the metal ion, the reaction conditions, and the coordinating ability of the ligand. For instance, in a 1:1 complex, the ligand might act as a tridentate donor, with the remaining coordination sites on the metal ion being occupied by solvent molecules or counter-ions. In a 1:2 complex, two ligand molecules would coordinate to the metal center, likely in a bidentate fashion, leading to an octahedral geometry.

The table below summarizes the expected coordination behavior of this compound with various transition metals, based on the known chemistry of similar pyridine-hydrazone ligands.

Metal IonExpected GeometryPotential Stoichiometry (M:L)Notes
Cu(II) Distorted Octahedral, Square Planar, or Trigonal Bipyramidal1:1, 1:2Jahn-Teller distortion is common for Cu(II) complexes, leading to distorted geometries.
Co(II) Tetrahedral or Octahedral1:1, 1:2The geometry is sensitive to the ligand field strength and steric factors.
Ni(II) Octahedral or Square Planar1:1, 1:2Square planar complexes are often observed with strong-field ligands.
Zn(II) Tetrahedral or Octahedral1:1, 1:2As a d¹⁰ ion, Zn(II) complexes are typically diamagnetic and adopt regular geometries.
Mn(II) Octahedral1:1, 1:2High-spin octahedral complexes are common for Mn(II).
Fe(III) Octahedral1:1, 1:2Fe(III) complexes are often high-spin and can exhibit interesting magnetic properties.

Once synthesized, the stoichiometry and stability of the metal complexes of this compound can be determined using a variety of analytical techniques. Elemental analysis (C, H, N) is a fundamental method to determine the empirical formula of the complex and thus the metal-to-ligand ratio.

The stability of the complexes in solution is a critical parameter and is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a more stable complex. The stability of metal complexes with pyridine-hydrazone ligands is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the electronic effects of any substituents. The Irving-Williams series, which is generally followed for the stability of high-spin octahedral complexes of divalent first-row transition metals, predicts the following order of stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is expected that the complexes of this compound would also follow this trend.

The stability constants can be determined experimentally using techniques such as potentiometric titration or spectrophotometric methods. These methods involve monitoring the change in a physical property (e.g., pH or absorbance) as a function of the concentration of the metal ion or ligand.

Structural Elucidation of Coordination Compounds

The definitive determination of the structure of the metal complexes of this compound requires the use of a combination of spectroscopic and crystallographic techniques.

In the absence of single crystals suitable for X-ray diffraction, spectroscopic techniques can provide significant structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination sites of the ligand. The C=N stretching vibration of the imine group and the pyridine ring vibrations are particularly informative. A shift in the frequency of these vibrations upon complexation can indicate the involvement of the respective nitrogen atoms in coordination to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes can provide information about the geometry of the coordination sphere. The d-d transitions observed in the visible region of the spectrum are characteristic of the metal ion and its coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), Mn(II), and high-spin Co(II) and Fe(III), EPR spectroscopy can provide information about the electronic structure and the environment of the unpaired electrons.

The table below summarizes the key characterization techniques and the information they can provide for the structural elucidation of the metal complexes of this compound.

TechniqueInformation Provided
Single-Crystal X-ray Diffraction Precise bond lengths and angles, coordination geometry, molecular structure.
Infrared (IR) Spectroscopy Identification of coordination sites (shifts in C=N and pyridine ring vibrations).
UV-Visible Spectroscopy Information on the coordination geometry from d-d electronic transitions.
NMR Spectroscopy Detailed structural information for diamagnetic complexes.
EPR Spectroscopy Electronic structure and environment of unpaired electrons in paramagnetic complexes.
Elemental Analysis Determination of the empirical formula and stoichiometry of the complex.
Molar Conductivity Measurements Information on the electrolytic nature of the complexes in solution.
Magnetic Susceptibility Determination of the magnetic moment, which can help to infer the geometry and spin state of the metal ion.

Geometrical Structures (e.g., Tetrahedral, Octahedral, Distorted Octahedral, Square Anti-prismatic)

Commonly observed geometries for transition metal complexes with related tridentate pyridyl hydrazone ligands include distorted octahedral and square pyramidal configurations.

Octahedral and Distorted Octahedral Geometry: In many instances, two molecules of the tridentate ligand coordinate to a single metal center, resulting in a [M(L)₂]ⁿ⁺ complex with a distorted octahedral geometry. The distortion from a perfect octahedron arises from the steric constraints imposed by the fused chelate rings formed upon coordination. The two ligands occupy the six coordination sites around the metal ion.

Square Pyramidal Geometry: Five-coordinate complexes with a square pyramidal geometry can also be formed, particularly with metal ions that favor this coordination number. In such cases, one molecule of the tridentate ligand and two other monodentate ligands (e.g., halide ions, water molecules) or one bidentate ligand occupy the coordination sphere.

Tetrahedral and Square Planar Geometries: While less common for tridentate ligands of this type, tetrahedral or square planar geometries might be adopted by certain metal ions. For example, with a metal ion that strongly favors a four-coordinate square planar environment, the ligand might coordinate in a bidentate fashion, leaving two coordination sites for other ligands.

The table below summarizes the expected geometrical structures of metal complexes with this compound based on studies of similar pyridyl hydrazone ligands.

Metal Ion (Example)Likely GeometryCoordination NumberNotes
Fe(III), Co(II), Ni(II)Distorted Octahedral6Typically forms [M(L)₂]ⁿ⁺ complexes.
Cu(II)Distorted Octahedral or Square Pyramidal6 or 5Jahn-Teller distortion often leads to elongated axial bonds in octahedral complexes.
Zn(II)Distorted Octahedral or Tetrahedral6 or 4Geometry can be flexible depending on the co-ligands.
V(IV)OSquare Pyramidal5The oxo group typically occupies the apical position.

Ligand Conformational Changes Upon Complexation

The process of metal complexation invariably induces significant conformational changes in the this compound ligand. In its free, uncoordinated state, the ligand possesses considerable conformational freedom, particularly rotation around the C-C and N-N single bonds of the hydrazone moiety. Upon coordination to a metal center, the ligand adopts a more rigid, planar conformation to facilitate the formation of stable chelate rings.

The pyridyl nitrogen and the imine nitrogen of the hydrazone typically coordinate to the metal in a coplanar fashion, forming a five-membered chelate ring. A second chelate ring is formed involving the imine nitrogen and the terminal amino nitrogen. This chelation locks the ligand into a specific conformation, significantly reducing its rotational and vibrational freedom. The planarity of the coordinated ligand is often a key feature, maximizing the orbital overlap between the ligand's donor atoms and the metal's acceptor orbitals.

Studies on related pyridyl hydrazone ligands have shown that the geometry around the C=N double bond is typically trans in the free ligand and remains so upon complexation. The torsion angles within the chelate rings are constrained, leading to a relatively planar arrangement of the coordinating atoms and the metal ion.

Electronic Properties and Redox Behavior of Metal Complexes

The electronic properties and redox behavior of metal complexes containing this compound are of significant interest. The presence of two electron-withdrawing chloro groups on the pyridine ring is expected to have a profound impact on the electronic structure of the resulting complexes. These substituents lower the energy of the ligand's π* orbitals, which in turn affects the metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands in the electronic spectra of the complexes.

Furthermore, the electron-withdrawing nature of the chloro substituents makes the pyridine nitrogen a weaker σ-donor. This can lead to a more electrophilic metal center in the complex. The redox potential of the metal center is consequently shifted to more positive values, meaning the metal ion is more easily reduced. This tuning of redox potentials through ligand modification is a key principle in the design of catalysts and functional materials.

The hydrazone moiety itself can be redox-active. The C=N-N-H group can undergo oxidation or reduction, adding another layer of complexity and potential functionality to the metal complexes. The ligand can act as a "non-innocent" ligand, participating directly in the redox processes of the complex rather than just being a spectator. This can lead to ligand-centered redox processes, where electrons are added to or removed from the ligand orbitals.

PropertyExpected Influence of 2,6-dichloro substituents
Redox Potential Shifts to more positive values (easier reduction of the metal center).
Electronic Spectra Shifts in MLCT and LMCT bands due to altered ligand orbital energies.
Lewis Acidity of Metal Center Increased Lewis acidity.
Ligand-based Redox Events Potentials for ligand-based reduction/oxidation will be affected.

Supramolecular Assembly and Coordination Polymers involving the Compound

The molecular structure of this compound and its metal complexes provides opportunities for the formation of supramolecular assemblies and coordination polymers. These extended structures are built through non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding.

The hydrazone moiety contains both hydrogen bond donors (N-H) and acceptors (C=N), making it highly suitable for forming intermolecular hydrogen bonds. In the solid state, it is expected that the uncoordinated ligand molecules would self-assemble into chains or sheets through N-H···N or N-H···Cl hydrogen bonds.

When coordinated to a metal center, the remaining non-coordinated atoms and functional groups can participate in forming extended networks. For instance, if the terminal amino group of the hydrazone is not involved in coordination, it can act as a hydrogen bond donor to connect adjacent complex units. The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the supramolecular architecture.

Furthermore, the chloro substituents on the pyridine ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). These interactions can play a significant role in directing the crystal packing and forming robust supramolecular structures.

Coordination polymers can be envisioned if the ligand is designed to bridge between metal centers. While this compound is primarily a chelating ligand, modifications to the hydrazone moiety could introduce additional donor sites capable of coordinating to a second metal ion, leading to the formation of one-, two-, or three-dimensional coordination polymers. The predictable nature of coordination bonds combined with the weaker, directional non-covalent interactions allows for the rational design of complex supramolecular architectures with potentially interesting properties, such as porosity or catalytic activity.

Interaction TypePotential Role in Supramolecular Assembly
Hydrogen Bonding Formation of chains, sheets, and 3D networks through N-H···N, N-H···O (with solvent), or N-H···Cl interactions.
π-π Stacking Stacking of pyridine rings between adjacent complex molecules, contributing to crystal packing stability.
Halogen Bonding C-Cl···N or C-Cl···Cl interactions can direct the assembly of molecules in the solid state.
Coordination Bonds Formation of discrete metal complexes or, with modified ligands, extended coordination polymers.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate the electronic structure of molecules. semanticscholar.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,p) are frequently employed to achieve a balance between accuracy and computational cost for organic molecules. semanticscholar.orgresearchgate.net These calculations form the basis for optimizing molecular geometry and exploring electronic properties.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy conformation is found. For 2,6-Dichloro-3-(hydrazonomethyl)pyridine, DFT calculations would define key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

The presence of the hydrazone group (-CH=N-NH2) introduces conformational flexibility, particularly around the C-C and C-N single bonds. DFT calculations can identify the most stable conformer by comparing the energies of different rotational isomers. The planarity of the pyridine (B92270) ring is often distorted by bulky or electron-withdrawing substituents like chlorine atoms. The calculated geometric parameters provide the foundation for subsequent calculations of other molecular properties. semanticscholar.org

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations This table illustrates the type of data obtained from DFT geometry optimization. Actual values would be derived from specific computational outputs.

Parameter Bond Predicted Value
Bond Length C-Cl ~1.74 Å
Pyridine C-N ~1.34 Å
Hydrazone C=N ~1.28 Å
Hydrazone N-N ~1.39 Å
Bond Angle Cl-C-C ~119°
C-N-C (Pyridine) ~117°
C-C=N (Hydrazone) ~121°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.orgmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ymerdigital.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For this compound, the electron-withdrawing chlorine atoms and the conjugated hydrazone moiety are expected to significantly influence the energies of the frontier orbitals. DFT calculations are used to determine the energies of the HOMO and LUMO, the energy gap, and other related quantum chemical descriptors. researchgate.net

Table 2: Typical FMO Properties Calculated for Pyridine Derivatives This table shows representative data derived from FMO analysis.

Property Symbol Typical Calculated Value
Highest Occupied Molecular Orbital Energy EHOMO -6.0 to -7.5 eV
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.5 to -2.5 eV
HOMO-LUMO Energy Gap ΔE = ELUMO - EHOMO 3.5 to 5.0 eV
Ionization Potential I ≈ -EHOMO 6.0 to 7.5 eV

Understanding the distribution of electronic charge within a molecule is essential for predicting its interaction with other molecules. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the DFT-computed wavefunction. semanticscholar.orgresearchgate.net

A more visual tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule's surface. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the terminal amino group of the hydrazone, making them potential sites for hydrogen bonding. The hydrogen atoms would exhibit positive potential.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Spectra)

Computational methods can predict spectroscopic properties, such as UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transition energies and oscillator strengths of a molecule. researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax), which correspond to the electronic excitations from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

The predicted spectrum can be compared with experimental data to confirm the molecular structure. researchgate.net TD-DFT calculations can also account for solvent effects, which is important as absorption spectra can shift depending on the polarity of the solvent. researchgate.net For a conjugated system like this compound, the primary electronic transitions are expected to be of the π → π* type.

Nonlinear Optical (NLO) Properties Prediction

Molecules with large dipole moments, extensive π-conjugated systems, and significant intramolecular charge transfer characteristics often exhibit nonlinear optical (NLO) properties. These materials have applications in technologies like telecommunications and optical information processing. ymerdigital.com

DFT calculations can be used to predict the NLO properties of a molecule by computing its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A large first hyperpolarizability (β) value is a key indicator of NLO activity. For this compound, the presence of the electron-donating hydrazone group and the electron-withdrawing dichloropyridine ring could facilitate intramolecular charge transfer upon excitation, potentially leading to significant NLO properties. ymerdigital.com

Table 3: Representative NLO Properties from DFT Calculations This table illustrates the type of data generated from NLO property calculations.

Property Symbol Description
Dipole Moment μ Measures the overall polarity of the molecule.
Mean Polarizability α Describes the linear response of the electron cloud to an electric field.

Molecular Interaction Studies and Docking (e.g., Ligand-Biomolecule Binding Mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or nucleic acid. mdpi.com This method is instrumental in drug discovery for identifying potential therapeutic agents. researchgate.net

For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor for various biological targets. Pyridine and hydrazone derivatives are known to exhibit a wide range of biological activities, including anticancer effects, by targeting enzymes like protein kinases (e.g., VEGFR-2, HER-2) or by interacting with DNA. mdpi.comnih.gov Docking simulations predict the binding energy (usually in kcal/mol), which indicates the stability of the ligand-receptor complex, and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the binding. researchgate.netmdpi.com

Table 4: Illustrative Molecular Docking Results This table provides an example of how docking results are typically summarized.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Types of Interactions
VEGFR-2 Kinase -7.0 to -9.0 Cys919, Asp1046, Glu885 Hydrogen bonds, hydrophobic interactions
HER-2 Kinase -6.5 to -8.5 Thr862, Met801, Asp863 Hydrogen bonds, π-cation interactions

Due to a lack of available scientific literature and research data, this article cannot be generated. Extensive searches for theoretical and computational studies, including binding site analysis and conformational changes specifically for the chemical compound “this compound,” did not yield any relevant information.

The user's request for a detailed article structured around specific subsections of theoretical and computational chemistry necessitates access to published research that does not appear to exist for this particular compound. Without any data on its interactions, such as hydrogen bonding, π-π interactions, van der Waals forces, or any observed conformational changes upon binding, it is impossible to create the specified content while adhering to the required standards of scientific accuracy and detail.

Explorations of Research Applications Excluding Clinical, Safety, or Dosage

Catalysis

Hydrazone derivatives, including those of 2,6-dichloro-3-(hydrazonomethyl)pyridine, are recognized for their capacity to form stable complexes with a variety of transition metals. These metal complexes often exhibit significant catalytic activity in a range of organic transformations. The presence of both the pyridine (B92270) ring and the hydrazone moiety allows for the formation of multidentate ligands that can stabilize the metal center and influence its catalytic properties.

The catalytic potential of such compounds is often attributed to the facile keto-enol tautomerism of the hydrazone group and the presence of multiple donor sites, which allows them to coordinate with metal ions in various ways. This coordination can create catalytically active species suitable for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. While specific studies on this compound as a ligand in transition metal catalysis are not extensively detailed in publicly available literature, the broader class of pyridine-hydrazone ligands has shown promise. For instance, metal complexes of similar ligands have been investigated for their catalytic efficiency in reactions like the Suzuki-Miyaura and Heck couplings. The electronic and steric properties of the dichlorinated pyridine ring in this compound are expected to modulate the catalytic activity of its metal complexes.

Materials Science Applications

The unique structural features of this compound also make it a candidate for investigation in materials science, particularly in the development of sensors, polymers, and dyes.

Chemosensors and pH Sensors

Pyridine and hydrazone-based compounds are well-known for their application as chemosensors due to their ability to exhibit changes in their photophysical properties, such as color or fluorescence, upon binding with specific analytes. The nitrogen and oxygen atoms in the hydrazone moiety of this compound can act as binding sites for metal ions. The coordination of a metal ion can lead to a detectable spectroscopic response, making the compound a potential colorimetric or fluorescent sensor.

Derivatives of pyridine-2,6-dicarboxamide have been successfully used as fluorescent sensors for the detection of metal ions like Fe³⁺ and Hg²⁺. The sensing mechanism often involves chelation-enhanced fluorescence or photoinduced electron transfer. Similarly, the hydrazone group in this compound could facilitate the selective detection of various cations and anions.

Furthermore, the protonation and deprotonation of the nitrogen atoms in the pyridine ring and the hydrazone group can be influenced by the pH of the surrounding medium. This can lead to changes in the electronic structure of the molecule and, consequently, its absorption and emission spectra. This pH-dependent behavior makes this compound a potential candidate for the development of pH sensors.

Light Emitting Diodes and DSSC

Organic compounds with extended π-conjugation and good charge transport properties are essential for the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Pyridine derivatives have been incorporated into materials for these applications. While direct studies on this compound in OLEDs and DSSCs are limited, related structures have shown potential. For instance, pyridine derivatives have been explored as components of sensitizing dyes in DSSCs, where they contribute to light absorption and electron injection into the semiconductor electrode. The efficiency of a DSSC is highly dependent on the properties of the dye sensitizer. The presence of the dichloro-substituents and the hydrazone group in this compound could be tuned to optimize its photophysical properties for such applications.

Analytical Reagent Development

The ability of this compound to form colored or fluorescent complexes with specific metal ions makes it a valuable candidate for the development of new analytical reagents. These reagents can be used for the qualitative and quantitative determination of metal ions in various samples. The selectivity and sensitivity of the reagent can be tuned by modifying the structure of the ligand. The formation of stable complexes with metal ions is a key feature of hydrazones, which have been widely used in the detection and determination of metals. Pyridine-based ligands have also been employed for the selective detection of ions like Cu(II).

Investigation of Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. Pyridine derivatives have been studied for their corrosion inhibition properties. The this compound molecule possesses several features that suggest its potential as a corrosion inhibitor, including the pyridine ring and the hydrazone group with its nitrogen and potential for strong coordination to metal surfaces. The mechanism of inhibition typically involves the blocking of active corrosion sites on the metal surface. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly used to evaluate the efficiency and understand the mechanism of such inhibitors.

Fundamental Molecular Interaction Studies with Biomolecules (Mechanistic, in vitro only)

The interaction of small molecules with biomolecules like DNA and proteins is a fundamental area of research. Hydrazone derivatives and their metal complexes have been investigated for their ability to bind to DNA, potentially through intercalation or groove binding. These interactions can be studied using various spectroscopic techniques and can provide insights into the binding modes and affinities. While specific in vitro studies on the interaction of this compound with biomolecules are not widely reported, the general class of compounds is of interest in bioinorganic and medicinal chemistry research for understanding molecular recognition processes at a fundamental level.

Enzyme Interaction Mechanisms

Hydrazone derivatives are recognized for their diverse biological activities, which often stem from their ability to interact with and inhibit various enzymes. researchgate.netimpactfactor.orgscispace.comnih.govnih.gov The core structure, featuring an azomethine group (-NHN=CH-), is crucial for these interactions. researchgate.netnih.gov Research on different hydrazone-containing compounds has revealed their potential as inhibitors for a range of enzymes, including monoamine oxidase, which is relevant in the context of antidepressant activity. impactfactor.orgnih.gov

Table 1: Enzyme Inhibition by Hydrazone Derivatives (Illustrative Examples)

Compound ClassTarget Enzyme(s)Inhibition TypePotential ApplicationReference
Pyridoxal and Pyridine-4-carbaldehyde HydrazonesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Reversible (Non-competitive or Mixed)Alzheimer's Disease Research nih.gov
General Hydrazone DerivativesMonoamine Oxidase (MAO)Not SpecifiedAntidepressant Research impactfactor.orgnih.gov

DNA Interaction Mechanisms

The interaction of small molecules with DNA is a fundamental area of research, with implications for the development of new therapeutic agents. Hydrazone derivatives and their metal complexes have been studied for their ability to bind to DNA through various modes, including intercalation and groove binding. nih.govnih.gov

For example, studies on pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) analogs have explored their interaction with DNA. nih.gov While these interactions were found to be relatively weak, they were capable of inducing DNA strand breaks under specific oxidizing conditions in the presence of iron. nih.gov This suggests that the DNA binding of such compounds might be potentiated under certain physiological or experimental conditions.

Another study on a zinc complex of 2,6-diacetylpyridine (B75352) dihydrazone investigated its interaction with calf-thymus DNA (CT-DNA). nih.gov Through spectroscopic and viscosity measurements, it was concluded that the complex likely binds to DNA via a groove binding mode. nih.gov Furthermore, this complex was shown to cleave plasmid DNA, suggesting a potential for nuclease activity. nih.gov The planar nature of the pyridine ring in this compound could facilitate its interaction with DNA, although the specific mode and strength of binding would require experimental validation.

Table 2: DNA Interaction Modes of Pyridine Hydrazone Analogs

Compound/ComplexDNA Interaction ModeObserved EffectReference
Pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) analogsWeak interactionRedox-induced DNA strand breaks nih.gov
Zinc(II) complex of 2,6-diacetylpyridine dihydrazoneGroove bindingPlasmid DNA cleavage nih.gov

Protein Binding Mechanism (e.g., Serum Albumin Interactions)

The binding of small molecules to transport proteins like human serum albumin (HSA) is a critical determinant of their pharmacokinetic properties. nih.govmdpi.com HSA possesses distinct binding sites, and the interaction with various ligands can be studied using techniques such as fluorescence spectroscopy. nih.govmdpi.com

While there is no specific data on the interaction of this compound with serum albumin, studies on other heterocyclic compounds provide insights into the potential binding mechanisms. mdpi.com The binding affinity and the specific binding site on albumin are influenced by the structural features of the small molecule, including its hydrophobicity, charge distribution, and hydrogen bonding capabilities. nih.gov Modifications to the albumin molecule itself can also affect its binding properties. nih.gov Given its chemical structure, this compound would be expected to interact with serum albumin, and the extent of this binding would influence its distribution and availability in a biological system.

Development of Research Probes and Labels

Hydrazone derivatives are valuable in the development of chemical sensors and probes due to their ability to form stable complexes with metal ions and their potential for colorimetric and fluorometric detection. dergipark.org.tr The reaction of hydrazides with aldehydes or ketones is a versatile method for creating molecules with specific detection capabilities. dergipark.org.tr

The hydrazone linkage can be incorporated into larger molecular frameworks, such as those containing fluorophores, to create probes that signal the presence of specific analytes through changes in their optical properties. These derivatives have been utilized in the detection of various metal ions, anions, and organic molecules. dergipark.org.tr The reactivity of the hydrazone group in this compound could potentially be exploited for the synthesis of novel research probes, although specific examples are not currently reported in the literature.

Derivatization and Analog Studies from an Academic Perspective

Structural Modifications of the Hydrazonomethyl Group

From an academic standpoint, the hydrazonomethyl group (–CH=NNH₂) of 2,6-dichloro-3-(hydrazonomethyl)pyridine presents a versatile site for structural modifications. The terminal nitrogen atom's nucleophilicity allows for reactions with a wide range of electrophiles, leading to a diverse library of derivatives.

Another area of academic interest is the acylation of the terminal nitrogen. Reaction with acid chlorides or anhydrides yields N'-acylhydrazones. This modification significantly alters the electronic properties of the hydrazone moiety, as the acyl group is strongly electron-withdrawing. The nature of the acyl group, whether aliphatic or aromatic, can be varied to fine-tune these electronic effects.

Furthermore, the hydrazonomethyl group can participate in cyclization reactions. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, transforming the acyclic hydrazone into a new heterocyclic system. These studies are valuable for exploring novel synthetic routes to complex molecular architectures based on the pyridine (B92270) scaffold.

Table 1: Examples of Structural Modifications of the Hydrazonomethyl Group

ReagentResulting Functional GroupPotential for Further Study
Aromatic AldehydesN'-Arylidene hydrazoneInvestigation of electronic effects of substituents on the aromatic ring.
Aliphatic KetonesN'-Alkylidene hydrazoneStudy of steric hindrance effects on molecular conformation.
Acid ChloridesN'-AcylhydrazoneAnalysis of the impact of electron-withdrawing groups on the hydrazone linkage.
β-DiketonesPyrazole ringExploration of novel heterocyclic synthesis pathways.

Derivatization of the Pyridine Ring

The this compound core offers several avenues for derivatization on the pyridine ring itself, although the presence of the deactivating chloro substituents and the hydrazonomethyl group influences the reactivity. Academic studies in this area aim to understand the regioselectivity of further substitutions and the impact of these modifications on the molecule's fundamental properties.

Additional halogenation of the pyridine ring is a potential modification. However, the existing chloro atoms are deactivating, making further electrophilic halogenation challenging. Under forcing conditions, substitution might occur at the C5 position, though this would require overcoming significant electronic deactivation.

Nitration of the pyridine ring is another area of academic exploration. The introduction of a nitro group, a strong electron-withdrawing group, would significantly alter the electronic landscape of the molecule. Due to the directing effects of the existing substituents, nitration would likely occur at the C5 position. The synthesis of 2,6-dichloro-3-nitropyridine (B41883) has been reported, which could serve as a precursor for introducing other functionalities.

Methylation or other alkylations of the pyridine ring are less common due to the electron-deficient nature of the ring. Nucleophilic substitution of the chlorine atoms is a more plausible approach for introducing new substituents. Reactions with various nucleophiles, such as amines, alkoxides, or thiolates, could lead to the displacement of one or both chlorine atoms, providing access to a wide range of 2- and/or 6-substituted pyridine derivatives. The relative reactivity of the two chlorine atoms would be a key aspect of such academic investigations.

Table 2: Potential Derivatization of the 2,6-Dichloropyridine (B45657) Ring

ReactionPosition of DerivatizationExpected Impact on Properties
NitrationC5Increased electron deficiency of the pyridine ring.
Nucleophilic Substitution (e.g., with amines)C2 and/or C6Introduction of new functional groups, potential for altered solubility and coordination properties.
CyanationC5Introduction of a cyano group, a versatile synthetic handle.

Systematic Structure-Property Relationship (SAR) Studies for Academic Understanding

Systematic Structure-Property Relationship (SAR) studies of this compound and its derivatives are fundamental for academic understanding, focusing on how specific structural changes correlate with alterations in physicochemical properties, rather than biological efficacy.

A key area of investigation is the influence of substituents on the electronic properties of the molecule. By synthesizing a series of derivatives with varying electron-donating and electron-withdrawing groups on either the pyridine ring or as part of the N'-substituent on the hydrazone, researchers can systematically study the impact on properties such as the molecule's UV-Vis absorption spectrum, fluorescence, and redox potential. For example, the introduction of an electron-withdrawing group is expected to cause a bathochromic (red) shift in the absorption spectrum.

The acidity and basicity of the molecule can also be systematically studied. The pKa of the pyridine nitrogen and the NH proton of the hydrazone can be measured for a series of derivatives. These studies provide quantitative data on how electronic effects of remote substituents are transmitted through the molecular framework.

Table 3: Parameters Investigated in Academic SAR Studies

Structural ModificationProperty InvestigatedRationale
Substitution on the pyridine ring (e.g., NO₂)UV-Vis Absorption, Redox PotentialTo quantify the effect of ring electronics on the chromophore and electrochemical behavior.
N'-substitution on the hydrazone (e.g., aryl groups with different para-substituents)NMR Chemical Shifts, Crystal StructureTo understand the influence of substituents on the electronic environment and solid-state packing.
Introduction of hydrogen-bonding groups (e.g., -OH, -NH₂)Solubility, pKaTo study the impact of intermolecular forces on physical properties and acidity/basicity.

Synthesis of Macrocyclic Hydrazone Schiff Bases Based on Pyridine Core

The synthesis of macrocyclic compounds containing a pyridine core and hydrazone linkages is a significant area of academic research, driven by the unique coordination properties and host-guest chemistry of these structures. While not directly starting from this compound, related pyridine-based precursors are extensively used.

A common strategy involves the condensation of a pyridine dicarbaldehyde or a pyridine dicarbohydrazide with a suitable diamine or dicarbonyl compound, respectively. For instance, pyridine-2,6-dicarbaldehyde can react with a dihydrazide in a [2+2] condensation to form a macrocyclic Schiff base. The geometry of the pyridine precursor plays a crucial role in directing the formation of the macrocycle and influencing its size and shape.

The presence of the pyridine nitrogen atom within the macrocyclic framework provides a potential coordination site for metal ions. Academic studies often explore the complexation of these macrocycles with various metal cations, investigating the stoichiometry, stability, and structural features of the resulting complexes. Techniques such as UV-Vis and fluorescence spectroscopy are used to study the binding events.

The synthesis of these macrocycles can be influenced by several factors, including the choice of solvent, temperature, and the presence of a template metal ion. Template-directed synthesis can significantly improve the yield and selectivity of the desired macrocycle. The resulting macrocyclic hydrazone Schiff bases are often characterized by spectroscopic methods and, where possible, by single-crystal X-ray diffraction to unequivocally determine their three-dimensional structure.

Table 4: Precursors for Pyridine-Based Macrocyclic Hydrazone Schiff Bases

Pyridine PrecursorCo-reactantType of Macrocycle
Pyridine-2,6-dicarbaldehydeDihydrazide[2+2] Macrocyclic Schiff Base
Pyridine-2,6-dicarbohydrazideDicarbonyl compound[2+2] Macrocyclic Hydrazone
2,6-Bis(chloromethyl)pyridineDiamine with hydrazone moietiesMacrocycle formed via nucleophilic substitution

Future Research Directions and Challenges

Advancements in Stereoselective Synthesis

A significant frontier in the study of 2,6-dichloro-3-(hydrazonomethyl)pyridine is the development of synthetic methods to control its stereochemistry. The hydrazone C=N double bond is prochiral, presenting an opportunity for asymmetric reduction to form a chiral hydrazine (B178648). Future research could focus on the following areas:

Transition Metal-Catalyzed Asymmetric Hydrogenation: A primary challenge will be the development of chiral catalysts that can efficiently reduce the hydrazone moiety with high enantioselectivity. Drawing parallels from studies on other hydrazones, transition metals like rhodium, palladium, and nickel, paired with chiral phosphine (B1218219) ligands (e.g., Josiphos, Taniaphos, Ph-BPE), could be investigated. acs.orgacs.orgacs.org The dichloro-substituents on the pyridine (B92270) ring may influence the electronic properties of the hydrazone, potentially requiring bespoke catalyst systems. Research would need to systematically screen various catalysts and reaction conditions to achieve high yields and enantiomeric excess (ee). acs.orgresearchgate.net

Biocatalytic Reduction: An alternative, greener approach involves the use of engineered enzymes. The discovery of hydrazone reductases (HREDs) opens a pathway for the highly selective reduction of hydrazones. nih.gov Future work could involve screening enzyme libraries for activity towards this compound and employing directed evolution to enhance stereoselectivity and efficiency. This biocatalytic strategy offers a sustainable method for producing valuable chiral N-N containing compounds. nih.gov

Chiral Auxiliary-Mediated Synthesis: Another avenue involves the use of chiral auxiliaries. Chiral N-acylhydrazones, for example, have been shown to undergo highly diastereoselective addition reactions with various nucleophiles. researchgate.netnih.gov A potential strategy would be to first synthesize a chiral derivative of the target compound, perform a diastereoselective transformation, and then cleave the auxiliary to yield the enantiopure product.

A significant challenge in these endeavors will be overcoming the potential for catalyst inhibition or unwanted side reactions due to the coordinating ability of the pyridine nitrogen and the hydrazone group.

Multidisciplinary Approaches to Chemical Reactivity and Interactions

Understanding the fundamental chemical reactivity of this compound requires a multidisciplinary approach that combines synthetic chemistry with spectroscopic analysis and theoretical studies.

Coordination Chemistry: The pyridine-hydrazone structure is an excellent N,N'-bidentate ligand scaffold. nih.govresearchgate.netacs.org Future studies should explore its coordination behavior with a variety of transition metals (e.g., Pd, Re, Ti, Zn). nih.govresearchgate.netnih.govrsc.org The electron-withdrawing nature of the two chlorine atoms is expected to significantly modulate the electron density on the pyridine nitrogen, influencing the stability and electronic properties of the resulting metal complexes. acs.org A multidisciplinary investigation would involve synthesizing these complexes and characterizing them using techniques such as X-ray crystallography, NMR, and IR spectroscopy to elucidate their coordination modes. researchgate.netjptcp.com

Cycloaddition Reactions: Hydrazones are versatile substrates for various cycloaddition reactions, serving as precursors to a wide range of heterocyclic compounds. researchgate.netnumberanalytics.com Research into the reactivity of this compound in [3+2] and [4+2] cycloadditions could lead to the synthesis of novel, highly functionalized pyrazoline or triazine-fused heterocycles. researchgate.netchempap.orgacs.org The specific electronic and steric environment of this molecule could lead to unique regioselectivity and stereoselectivity in these transformations. nih.govacs.org

Use as a Synthon: Hydrazones are valuable synthons for forming carbon-nitrogen and nitrogen-heteroatom bonds, providing pathways to complex N-heterocycles. researchgate.netrsc.orgtsijournals.com Future work could explore the utility of this compound as a building block in cascade reactions or multicomponent reactions to construct elaborate molecular architectures. acs.orgnih.gov

Computational Validation and Prediction for Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound and its hypothetical derivatives before embarking on extensive synthetic work.

Molecular Structure and Electronic Properties: DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic structure. nih.govnih.govtandfonline.com Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and kinetic stability. as-proceeding.com These theoretical calculations can be validated by experimental data from techniques like FT-IR and NMR spectroscopy. tandfonline.comresearchgate.net

Reactivity Prediction: Computational models can predict sites of electrophilic and nucleophilic attack by analyzing the molecular electrostatic potential (MEP). as-proceeding.comekb.eg This information would be invaluable for guiding the design of synthetic routes and predicting the outcomes of reactions, such as cycloadditions or coordination events. For instance, DFT studies on similar hydrazones have successfully elucidated reaction mechanisms and predicted antioxidant activity. nih.gov

In Silico Design of Derivatives: A key future direction is the computational design of novel derivatives of this compound with tailored properties. By systematically modifying the substituents on the pyridine ring or the hydrazone moiety in silico, it would be possible to create a virtual library of compounds. nih.govresearchgate.net Their electronic and structural properties could then be calculated to identify promising candidates for synthesis and further investigation in various academic applications. rsc.org

Table 1: Prospective Computational Data for this compound

Exploration of New Application Avenues within Academic Constraints

Within the confines of academic research, the unique structure of this compound suggests several avenues for exploration, focusing on its utility as a tool in synthesis and materials science.

Ligands for Homogeneous Catalysis: The development of novel chiral pyridine-hydrazone ligands has proven effective in asymmetric catalysis. acs.orgnih.govacs.org Future research could focus on synthesizing chiral derivatives of this compound and evaluating their performance as ligands in catalytic processes such as asymmetric additions of boronic acids or hydrogenation reactions. researchgate.netnih.gov The electronic tuning provided by the chloro groups could impart unique catalytic activities.

Building Blocks for Heterocyclic Libraries: The compound can serve as a versatile starting material for generating libraries of more complex heterocyclic compounds for academic screening purposes. nih.govmdpi.commdpi.com Its reactive hydrazone handle allows for cyclization and functionalization, while the dichloropyridine core offers sites for further substitution reactions, enabling the creation of diverse molecular scaffolds.

Development of Chemosensors: Hydrazone-based Schiff bases have been successfully employed as colorimetric chemosensors for detecting specific metal ions. rsc.orgnih.gov The pyridine-hydrazone motif of the target compound provides a potential binding pocket for cations. Future studies could investigate the chromogenic or fluorogenic response of this compound and its derivatives upon coordination with various metal ions, exploring its potential as a selective sensor in analytical chemistry research. rsc.org

Table 2: Potential Research Applications and Methodologies

Q & A

Basic: What are the standard synthetic routes for preparing 2,6-Dichloro-3-(hydrazonomethyl)pyridine, and what reaction conditions are critical for optimizing yields?

Methodological Answer:

  • Hydrazone Formation : React 2,6-dichloro-3-pyridinecarboxaldehyde with hydrazine derivatives (e.g., phenylhydrazine) under reflux in anhydrous solvents like THF or ethanol. Stoichiometric control (1:1 aldehyde-to-hydrazine ratio) minimizes side products .
  • Catalytic Systems : Use acid catalysts (e.g., acetic acid) to accelerate imine formation. Monitor reaction progress via TLC, and purify via recrystallization (ethanol/water mixtures yield 80–90% purity) .
  • Key Variables : Solvent polarity, temperature (reflux at 80–100°C), and inert atmosphere (N₂/Ar) prevent oxidation of the hydrazone group .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of the hydrazone (–NH–N=CH–) stretch at 3200–3300 cm⁻¹ (N–H) and 1600–1650 cm⁻¹ (C=N) .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons at δ 7.5–8.5 ppm (pyridine ring), hydrazone NH proton at δ 8.0–9.0 ppm (broad singlet) .
    • ¹³C NMR : Pyridine carbons at δ 120–150 ppm; hydrazone C=N at δ 150–160 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 218.0 for C₇H₆Cl₂N₃) .

Advanced: What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

Methodological Answer:

  • Regiochemical Obstacles : The 2- and 6-chloro groups exhibit differing reactivities due to steric and electronic effects. Suzuki-Miyaura coupling at the 2-position often competes with 6-position reactivity .
  • Strategies :
    • Directed Metalation : Use bulky ligands (e.g., SPhos) to favor coupling at the less hindered 2-position .
    • Protection/Deprotection : Temporarily protect the hydrazone group with Boc to direct reactions to specific sites .
  • Case Study : Substitution at the 3-hydrazonomethyl group can sterically block 6-chloro reactivity, enabling selective 2-position arylations (yields >75%) .

Advanced: Can microwave-assisted synthesis improve the efficiency of functionalizing this compound?

Methodological Answer:

  • Microwave Advantages : Reduces reaction times from hours to minutes (e.g., 10–30 min vs. 12 h conventional) and enhances yields by 10–15% .
  • Protocol : Use sealed vessels with controlled power (100–300 W) and temperature (120–150°C). Polar solvents (DMF, DMSO) improve microwave absorption .
  • Example : Microwave-assisted Buchwald-Hartwig amination of 2,6-dichloropyridine derivatives achieves >85% conversion with Pd(OAc)₂/XPhos catalysts .

Data Contradiction Analysis: How should researchers interpret discrepancies in reported reaction yields for hydrazone derivatives?

Methodological Answer:

  • Root Causes :
    • Solvent Purity : Trace water in THF reduces hydrazone stability, lowering yields by 10–20% .
    • Hydrazine Source : Hydrazine hydrate vs. anhydrous hydrazine impacts stoichiometry (e.g., 90% yield with anhydrous vs. 75% with hydrate) .
  • Mitigation : Standardize reagents, use Karl Fischer titration to verify solvent dryness, and report detailed reaction conditions (e.g., humidity levels) .

Advanced: How do intermolecular interactions of this compound influence its crystallographic behavior?

Methodological Answer:

  • XAS Insights : The hydrazone group participates in hydrogen bonding (N–H⋯Cl), creating antiparallel stacking motifs in the solid state, as seen in pyridine derivatives .
  • Crystallization : Use slow evaporation from DCM/hexane (1:3) to grow single crystals. SHELX-90 software with phase annealing improves structure resolution for bulky substituents .
  • Case Study : Analogous 2,6-dichloropyridines show Cl⋯π interactions (3.0–3.5 Å), affecting melting points and solubility .

Advanced: What computational methods predict the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

  • DFT Modeling : Optimize geometries at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., 2-Cl vs. 6-Cl reactivity) .
  • MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways. GROMACS with OPLS-AA force field predicts solvation shells influencing regioselectivity .

Advanced: How can researchers assess the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) using Ellman’s method. IC₅₀ values correlate with electron-withdrawing substituents (e.g., –Cl groups enhance inhibition by 30%) .
  • DNA Binding Studies : UV-Vis titration (Kₐ = 10⁴–10⁵ M⁻¹) and ethidium bromide displacement assays quantify intercalation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.